![molecular formula C8H9BrN2O B2536955 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1869739-39-8](/img/structure/B2536955.png)

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

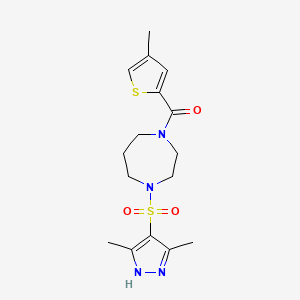

The compound “7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one” is a nitrogen-containing heterocycle . It is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . The empirical formula is C13H18BrN3O, and it has a molecular weight of 312.21 .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole and a pyrazine ring, which are nitrogen-containing heterocycles . The SMILES string representation is CN1CCN(C(=O)C©©C)c2cc(Br)cnc12 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. Pyrrolopyrazine derivatives have been synthesized using various methods, but the specific reactions for this compound are not detailed in the search results .Physical and Chemical Properties Analysis

The compound “this compound” is a solid . Its empirical formula is C13H18BrN3O, and it has a molecular weight of 312.21 .Scientific Research Applications

Synthesis and Chemical Reactions

Synthetic Pathways and Derivatives : Research has shown that pyrrolo[1,2-a]pyrazine derivatives can be synthesized through various chemical reactions, including bromination which yields dibromo and bromo derivatives, consistent with frontier-electron density calculations. Such derivatives serve as key intermediates in the synthesis of complex nitrogen heterocyclic compounds, highlighting their significance in organic synthesis (Paudler & Dunham, 1965).

Mechanisms and Computational Studies : Experimental and computational studies have been conducted to explore the mechanisms behind the formation of various pyrrolopyrazine derivatives. For instance, reactions of pyrrole derivatives with hydrazine monohydrate led to the unexpected formation of 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, indicating the complex nature of these reactions and the potential for discovering new compounds (Menges et al., 2013).

Applications in Material Science

Optoelectronic Materials : The pyrazine scaffold, including derivatives of 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, has been identified as an important structure in the development of organic optoelectronic materials. Methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which involve regio-selective amination reactions, have shown promise in creating materials with potentially valuable optical and thermal properties for optoelectronic applications (Meti et al., 2017).

Novel Heterocyclic Compounds

Cancer Chemoprevention and Biological Activities : Compounds derived from pyrrolo[1,2-a]pyrazine, such as those related to cancer chemopreventive oltipraz, have been synthesized to serve as alternative precursors to major metabolites, demonstrating their potential in biological activities. These compounds undergo reactions with glutathione, indicating their chemical competency in biological environments and potential relevance in therapeutic applications (Navamal et al., 2002).

Mechanism of Action

The mechanism of action for “7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one” is not clearly recognized . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Future Directions

Pyrrolopyrazine derivatives, including “7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name |

7-bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-10-8(12)7-2-6(9)4-11(5)7/h2,4-5H,3H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXNXMHACMHYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C2=CC(=CN12)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2536874.png)

![6-(3-Fluorophenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2536875.png)

![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE](/img/structure/B2536876.png)

![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)

![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)

![2-[3-(benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2536889.png)

![1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2536894.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)